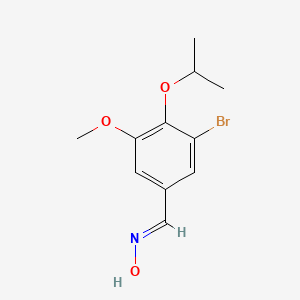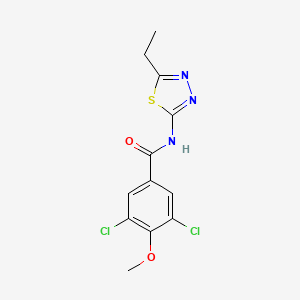![molecular formula C19H18N2OS B5547708 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)
3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinones are typically synthesized through a variety of methods, including cyclocondensation reactions involving anthranilamides and aldehydes, oxidative dehydrogenation, and cyclization of 2-aminobenzamides with different reagents. For instance, one-pot synthesis techniques using p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation have been highlighted as efficient methods for producing quinazolinones (Cheng et al., 2013; Li et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinones has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies provide insights into the optimized molecular crystal structures, offering a basis for understanding their physical and chemical properties (Yao et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization of the compound. These reactions enable the synthesis of a wide range of substituted derivatives, demonstrating the versatility of quinazolinones as chemical intermediates (Smith et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Quinazolinones, including compounds related to 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone, are synthesized through various innovative methods. One approach involves the one-pot synthesis from anthranilamides and aldehydes, highlighting a method that includes cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, demonstrating the versatility and synthetic accessibility of quinazolinone derivatives (Cheng et al., 2013). Another study showcases the environmentally benign synthesis of thiazoloquinazolinone derivatives, further expanding the quinazolinone framework's utility in creating bioactive molecules (Yadav, Dhakad, & Sharma, 2013).
Antimicrobial and Antitubercular Activities
The antimycobacterial potential of 2-thio-substituted quinazolinone derivatives has been explored, revealing their mechanism of action involves reductive activation by deazaflavin-dependent nitroreductases in Mycobacterium tuberculosis (Jian et al., 2020). This highlights the potential of quinazolinone derivatives in addressing tuberculosis through targeted molecular mechanisms.
Anticancer Properties
Quinazolinone derivatives have been synthesized and evaluated for their anticancer activities. A study synthesizing a new series of quinazolinone compounds demonstrated significant in vitro cytotoxicity against cancer cell lines, suggesting the potential of these compounds as anticancer agents (Abuelizz et al., 2017). Another research focus is on novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which displayed antimicrobial activities and indicated potential for broader biological applications (Yan et al., 2016).
Biological Activities and Chemical Stability
Quinazolinone derivatives, including 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone, are part of an important class of compounds due to their diverse biological activities and the stability of their nucleus. These compounds have shown potential as lead molecules for developing new medicinal agents, underscoring their importance in medicinal chemistry (Tiwary et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-6-2-3-7-14(13)12-23-19-20-17-9-5-4-8-16(17)18(22)21(19)15-10-11-15/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJLEDKJLMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)
![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)
![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)
![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
